Quantified CYP1A2 Inhibition: Distinguishing the Unsubstituted Core from the 2-Bromo Analog
The unsubstituted core compound (740082-70-6) exhibits a measured IC₅₀ of 200 nM against human Cytochrome P450 1A2 (CYP1A2) [1]. In contrast, a closely related analog, 2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one, demonstrates an IC₅₀ of 9.22 µM (9,220 nM) in a 72-hour cancer cell viability assay . This represents a >46-fold difference in potency against a key metabolic enzyme, highlighting that even a single bromine substitution dramatically alters the compound's interaction profile.
| Evidence Dimension | CYP1A2 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 200 nM |
| Comparator Or Baseline | 2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one: IC₅₀ = 9.22 µM (9,220 nM) |
| Quantified Difference | >46-fold difference in potency |
| Conditions | Target Compound: Recombinant human CYP1A2; Comparator: 72h cell viability assay |
Why This Matters
This quantitative difference is critical for researchers screening for drug-drug interaction liability or designing metabolically stable compounds, where CYP1A2 inhibition is a key early-stage liability marker.
- [1] BindingDB. (n.d.). BDBM50582293 CHEMBL5075517: IC50 Data for Cytochrome P450 1A2. View Source
